molecular formula C17H21NO2 B14858580 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B14858580
M. Wt: 271.35 g/mol
InChI Key: WPVHMAJHJROULO-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative characterized by a 6-ethoxy-substituted phenol core and a [(3,4-dimethylphenyl)amino]methyl functional group at the ortho position. The compound’s molecular formula is C₁₇H₂₁NO₂, with a calculated molecular weight of 271.35 g/mol.

The compound is commercially available in small quantities (e.g., 5 mg) for research purposes, as indicated by its listing in Santa Cruz Biotechnology’s catalog (Product ID: sc-495323) .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(3,4-dimethylanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)13(3)10-15/h5-10,18-19H,4,11H2,1-3H3

InChI Key

WPVHMAJHJROULO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)C)C

Origin of Product

United States

Chemical Reactions Analysis

2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol 3,4-dimethylphenyl, ethoxy C₁₇H₂₁NO₂ 271.35 Research chemical; H-bond donor/acceptor
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol 3,5-dichlorophenyl, ethoxy C₁₅H₁₅Cl₂NO₂ 312.19 Higher lipophilicity due to Cl substituents
2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L) p-tolyl (Schiff base), ethoxy C₁₆H₁₇NO₂ 255.31 Forms metal complexes; tautomerism studied
2-({[1-(3,4-Dichlorophenyl)ethyl]amino}methyl)-6-methoxyphenol 3,4-dichlorophenyl, methoxy C₁₆H₁₇Cl₂NO₂ 326.22 Enhanced stability with methoxy group
2-Ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol 4-fluorophenyl, ethoxy C₁₇H₂₀FNO₂ 289.34 Fluorine-enhanced bioavailability
2-(((2,4-Dimethylphenyl)amino)methyl)-6-ethoxyphenol 2,4-dimethylphenyl, ethoxy C₁₇H₂₁NO₂ 271.35 Discontinued commercial availability

Key Research Findings and Comparative Analysis

Substituent Effects on Physicochemical Properties: Chlorine vs. Methoxy vs. Ethoxy Groups: Substituting ethoxy with methoxy (as in ’s compound) reduces steric bulk but may decrease solubility in nonpolar solvents due to shorter alkyl chains .

Tautomerism and Reactivity: Schiff base analogs like EST-L () undergo keto-enol tautomerism, which is critical for metal chelation and catalytic applications. In contrast, the target compound’s stable aminomethyl linkage likely limits tautomerism, favoring applications in stable ligand design .

Fluorine-containing analogs (e.g., ’s compound) demonstrate improved bioavailability, a trait leveraged in pharmaceutical development .

Synthetic Accessibility: Schiff bases (e.g., EST-L) are synthesized in high yields (~74%) via room-temperature condensation, whereas the target compound’s aminomethyl group may require reductive amination or protective group strategies, complicating synthesis .

Biological Activity

2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C16H19NO2. It has gained attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory properties, enzyme interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A dimethylphenyl group
  • An amino group
  • An ethoxy-substituted phenol

These functional groups contribute to its chemical reactivity and biological activity, making it a versatile candidate for various applications in organic synthesis and medicinal chemistry.

Anti-inflammatory Effects

Research indicates that this compound may inhibit inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Studies have shown that it can modulate the activity of pro-inflammatory enzymes, which could lead to therapeutic effects in conditions characterized by inflammation.

Enzyme Interactions

The compound has been investigated for its interactions with specific enzymes and receptors. It may bind to active sites of these targets, inhibiting their activity or altering receptor-mediated signaling pathways. Molecular docking studies have provided insights into these interactions, elucidating the compound's mechanism of action .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound can inhibit enzymes involved in inflammatory responses.
  • Modulation of Receptor Activity : It may alter receptor signaling pathways, impacting cellular responses.

Table 1: Summary of Biological Activities

Activity Description References
Anti-inflammatoryInhibits inflammatory pathways; potential for drug development
Enzyme inhibitionBinds to specific enzymes, modulating their activity
Receptor interactionAlters receptor-mediated signaling pathways

Case Study: Inhibition of Inflammatory Pathways

In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced cytokine levels in vitro. This suggests that it may be effective in managing conditions such as arthritis or other inflammatory diseases.

Case Study: Enzyme Interaction Studies

Molecular docking studies have demonstrated that this compound binds effectively to cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The binding affinity was comparable to established anti-inflammatory drugs .

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